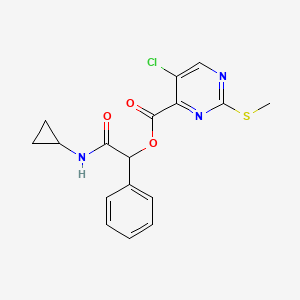

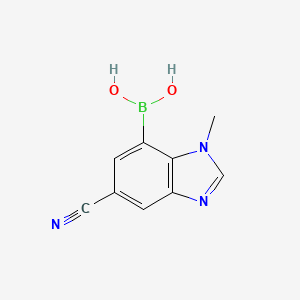

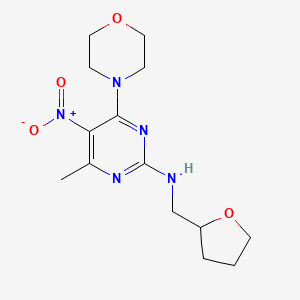

![molecular formula C16H20N2O3S B2827109 Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate CAS No. 2034587-54-5](/img/structure/B2827109.png)

Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxylate” is a chemical compound. It likely contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving benzo[d]thiazol-2-yl groups .科学的研究の応用

Room-Temperature Fujiwara-Moritani Reactions : tert-Butyl perbenzoate, a related compound, is used as a substitute for benzoquinone in Fujiwara-Moritani reactions. These reactions are enhanced by including Cu(OAc)2 as a cocatalyst, demonstrating the importance of tert-butyl compounds in organic synthesis (Liu & Hii, 2011).

Synthesis of Dipeptide 4-Nitroanilides : A series of tert-butyloxycarbonyl amino acid 4-nitroanilides, including compounds related to tert-butyl azetidine, have been synthesized. This research highlights the utility of tert-butyl azetidine derivatives in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Cycloaddition Reactions : 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been studied for their reactivity with nitriles and carbonyl substrates, leading to the formation of various cyclic compounds. This research demonstrates the versatility of tert-butyl azetidine derivatives in organic chemistry (Yadav & Sriramurthy, 2005).

Chiral Auxiliary and Building Blocks : tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and building block in dipeptide synthesis. This indicates the potential of similar tert-butyl compounds in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Carbene Structure Studies : Research on 3-lithiated 4-tert-butyl-thiazol-2-ylidene has revealed insights into the stable carbene structures, indicating the significance of tert-butyl thiazol derivatives in studying stable carbene chemistry (Hill et al., 1997).

Synthesis of tert-Butyl 6-oxo-2-azaspiro Compounds : Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro compounds demonstrate the application of tert-butyl azetidine derivatives in synthesizing novel compounds for exploring new chemical spaces (Meyers et al., 2009).

Antitumor Activity : The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally related to tert-butyl azetidine, reveals its potential antitumor activity, suggesting the relevance of similar compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).

作用機序

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

tert-butyl 3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-10-6-5-7-12-13(10)17-14(22-12)20-11-8-18(9-11)15(19)21-16(2,3)4/h5-7,11H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLVPGKGOPJKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

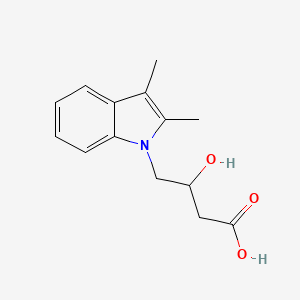

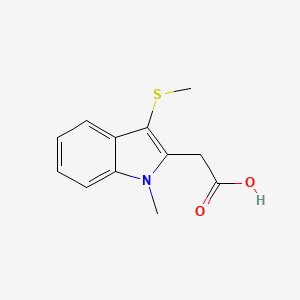

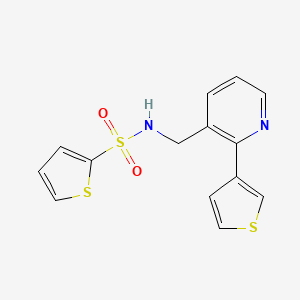

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

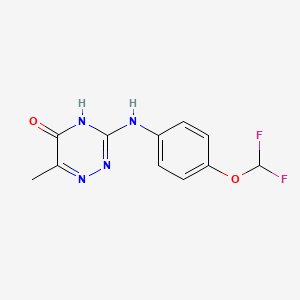

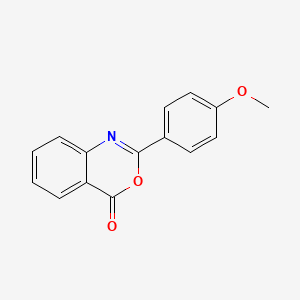

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

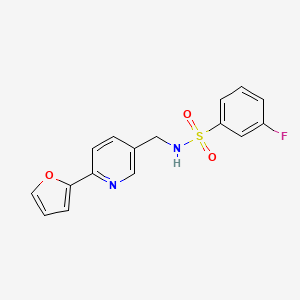

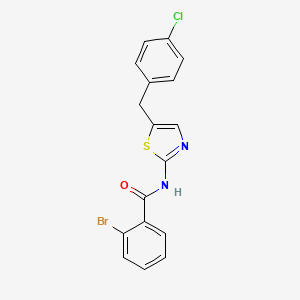

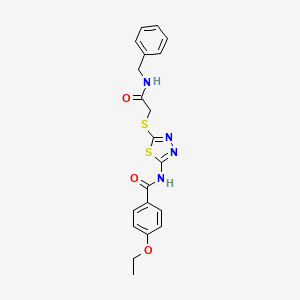

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)